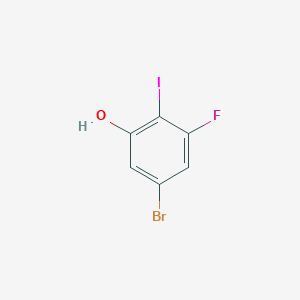

5-Bromo-3-fluoro-2-iodophenol

Description

BenchChem offers high-quality 5-Bromo-3-fluoro-2-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXAOMZMWNGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling of Polyhalogenated Phenols in Organic Solvents

Executive Summary

Polyhalogenated phenols (PHPs), such as 2,4,6-trichlorophenol (TCP) and pentachlorophenol (PCP), represent a class of lipophilic, weak acids widely used in agrochemicals, wood preservation, and pharmaceutical intermediates. Their solubility behavior is governed by a complex interplay between the hydrophobic polyhalogenated aromatic ring and the hydrophilic hydroxyl group. This guide provides a technical analysis of PHP solubility, detailing the thermodynamic driving forces, specific solvent interactions (including halogen bonding), and validated experimental protocols for solubility determination.

Theoretical Framework

Solute-Solvent Interactions

The solubility of PHPs is not merely a function of "like dissolves like" but involves specific directional forces:

-

Hydrogen Bonding (HB): The phenolic hydroxyl group acts as a hydrogen bond donor. Solvents with high proton affinity (e.g., alcohols, ketones, ethers) stabilize PHPs through H-bond acceptance. However, ortho-substitution (e.g., Cl at positions 2 and 6) can create intramolecular H-bonds, reducing the ability of the solute to interact with the solvent.

-

Halogen Bonding (XB): Often overlooked, halogen atoms on the phenol ring can act as Lewis acids (sigma-holes) interacting with Lewis bases (solvent lone pairs). This "halogen bond" contributes significantly to solubility in electron-rich solvents.

-

Non-Specific Interactions: The highly lipophilic halogenated ring drives solubility in non-polar solvents (benzene, toluene) via van der Waals and

-

Thermodynamic Modeling

The solubility (

Where

Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 2,4,6-trichlorophenol in various organic solvents.

Materials & Reagents

-

Analyte: 2,4,6-Trichlorophenol (>98% purity).

-

Solvents: Methanol, Ethanol, Acetone, Toluene (HPLC Grade).

-

Equipment: Orbital shaker with temperature control, 0.45

m PTFE syringe filters, HPLC-UV system.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, ensuring self-validation through equilibrium verification.

Figure 1: Standard Operating Procedure (SOP) workflow for equilibrium solubility determination. The feedback loop at "Equilibrium Check" ensures data integrity.

Step-by-Step Methodology

-

Preparation: Add excess solid PHP to 10 mL of solvent in a glass vial. Ensure visible solid remains at the bottom.

-

Equilibration: Seal vials and place in a temperature-controlled orbital shaker (e.g., 298.15 K) at 150 rpm. Shake for at least 24 hours.

-

Sampling: Stop shaking and allow solids to settle for 2 hours.

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45

m PTFE filter to remove suspended micro-crystals. Critical: Filter temperature must match solution temperature to prevent precipitation. -

Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile:Water (pH 3.0) 70:30 v/v.

-

Detection: UV at 280 nm (phenol

transition).

-

Data Analysis & Results

Physicochemical Properties

Understanding the baseline properties is essential for interpreting solubility data.

| Property | 2,4,6-Trichlorophenol (TCP) | Pentachlorophenol (PCP) | Relevance |

| Molecular Weight | 197.45 g/mol | 266.34 g/mol | Diffusion & Molar Volume |

| pKa | 6.0 - 6.23 | 4.70 | Acidity (Ionization at neutral pH) |

| Log Kow | 3.69 | 5.12 | Lipophilicity indicator |

| Physical State | Solid (MP: 69°C) | Solid (MP: 174-190°C) | Lattice energy barrier |

Solubility Profile

The following data summarizes solubility trends at 25°C (298.15 K). Note the dramatic difference between aqueous and organic solubility.

| Solvent Type | Solvent | TCP Solubility (Approx.) | PCP Solubility (Approx.)[1][2][3][4] | Mechanism |

| Aqueous | Water (pH 5) | ~0.4 - 0.8 g/L | ~0.014 g/L | Hydrophobic effect dominates; low solubility. |

| Polar Protic | Methanol | High (> 500 g/L) | High (> 200 g/L) | Strong H-bond acceptance from solvent. |

| Polar Protic | Ethanol | High | Very Soluble | Strong H-bond acceptance. |

| Polar Aprotic | Acetone | Very High | ~215 g/L | Dipole-dipole & H-bond acceptance. |

| Non-Polar | Benzene | Soluble | Soluble | |

| Non-Polar | Toluene | Soluble | Soluble |

Mechanistic Visualization

The solubility of PHPs is driven by a competition between the crystal lattice energy and solvation enthalpy.

Figure 2: Mechanistic breakdown of solvation. Solubility occurs when the sum of solvation interactions (H-bonding, Halogen bonding, VdW) overcomes the crystal lattice energy.

Applications & Implications

-

Extraction Strategies: For environmental analysis, liquid-liquid extraction (LLE) using non-polar solvents (hexane, DCM) is effective due to high Log Kow. However, pH adjustment is critical; acidification (pH < pKa) suppresses ionization, driving the phenol into the organic phase.

-

Recrystallization: The steep temperature-solubility dependence in alcohols makes them ideal candidates for purification via cooling crystallization.

-

Formulation: In drug delivery or agrochemical formulation, co-solvents (e.g., ethanol/water mixtures) can be modeled using the log-linear solubilization model to achieve precise concentration targets.

References

-

National Toxicology Program (NTP). (1992).[1][3] Chemical Repository Database: 2,4,6-Trichlorophenol.[3] National Institutes of Health.[1][3][5] Link

-

Hazardous Substances Data Bank (HSDB). (2009).[1] Pentachlorophenol: Physical and Chemical Properties.[1][2][3][6][7][8][9][10] National Library of Medicine. Link

-

Metcalfe, A. et al. (2022). Halogen bonding in dihalogenated phenols: Applications to crystal engineering. IUCrJ. Link

-

Enyoh, C. E., & Isiuku, B. O. (2020). 2,4,6-Trichlorophenol (TCP) removal from aqueous solution using Canna indica L.: kinetic, isotherm and Thermodynamic studies. Chemistry and Ecology.[7] Link

-

Public Services and Procurement Canada. (2025). Fact sheet: 2,4,6-trichlorophenol.[3][7][9][10][11][12][13] Government of Canada. Link

Sources

- 1. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentachlorophenol (HSG 19, 1989) [inchem.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. 87-86-5 CAS MSDS (Pentachlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2,4,6-Trichlorophenol CAS#: 88-06-2 [m.chemicalbook.com]

- 10. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

Strategic Sourcing & Technical Qualification: 5-Bromo-3-fluoro-2-iodophenol

The following technical guide details the strategic sourcing, quality qualification, and handling of 5-Bromo-3-fluoro-2-iodophenol (CAS: 1805500-75-7).

Executive Summary & Chemical Context

5-Bromo-3-fluoro-2-iodophenol is a high-value, tri-halogenated aromatic building block. Its strategic importance lies in the orthogonal reactivity of its three halogen substituents. In medicinal chemistry campaigns—particularly for kinase inhibitors or protein degraders (PROTACs)—this scaffold allows for sequential, regioselective functionalization:

-

Iodine (C2): Most reactive; amenable to low-temperature halogen-lithium exchange or mild Sonogashira/Suzuki couplings.

-

Bromine (C5): Intermediate reactivity; suitable for standard Pd-catalyzed cross-couplings after the iodine is derivatized.

-

Fluorine (C3): Generally inert under coupling conditions; serves as a bioisostere to modulate pKa, metabolic stability, or ligand binding affinity.

The Sourcing Challenge: Commercial availability is often limited to "make-to-order" status due to the difficulty of controlling regioselectivity during iodination. Direct iodination of the precursor (3-fluoro-5-bromophenol) often yields the 6-iodo isomer (impurity) rather than the desired 2-iodo isomer (target) due to steric crowding between the hydroxyl and fluorine groups.

Immediate Action: Do not rely solely on the Certificate of Analysis (CoA). You must verify the regiochemistry using the NMR protocol defined in Section 3.

Vendor Ecosystem & Selection Matrix

The market for this compound is divided into Catalog Stockholders (Tier 1) and Custom Synthesis CROs (Tier 2).

Tier 1: Validated Catalog Suppliers

These vendors typically hold small inventory (grams) or have validated routes.

| Vendor | Region | Reliability Rating | Primary Utility |

| Fluorochem | UK/EU | High | Primary Source. Known for high-quality fluorinated aromatics. |

| Apollo Scientific | UK/EU | High | Excellent for small-scale (1g–10g) initial screens. |

| BLD Pharm | China/Global | Med-High | Good balance of cost vs. speed; check CoA carefully. |

| Combi-Blocks | USA | High | Preferred for US-based rapid delivery if in stock. |

Tier 2: Custom Synthesis Partners

Use these for >100g scale-up or if Tier 1 stock is depleted.

-

WuXi AppTec (LabNetwork): Best for multi-kilo GMP scale-up.

-

Enamine: Excellent for analog expansion if you need variations of this scaffold.

-

PharmBlock: Specialized in difficult halogenated building blocks.

Visualization: Sourcing Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on project phase and risk tolerance.

Figure 1: Decision tree for sourcing high-purity halogenated phenols, prioritizing stock verification and internal QC gating.

Technical Qualification: The "Self-Validating" Protocol

The primary risk with CAS 1805500-75-7 is regioisomer contamination . The precursor, 3-bromo-5-fluorophenol, has two ortho positions available for iodination:

-

Position 2 (Target): Crowded (between OH and F).

-

Position 6 (Impurity): Less crowded (between OH and H).

Commercial batches may contain 5-15% of the 6-iodo isomer if not rigorously purified. Standard HPLC often fails to separate these isomers effectively due to their similar polarity. 1H and 19F NMR are the only reliable validation methods.

Regioisomer Differentiation Protocol

1. 1H NMR Analysis (Proton)

-

Solvent: DMSO-d6 or CDCl3.

-

Logic: Analyze the coupling patterns of the aromatic protons.

| Feature | Target: 2-Iodo Isomer | Impurity: 6-Iodo Isomer |

| Structure | I at C2, F at C3, Br at C5 | I at C6, F at C3, Br at C5 |

| Proton H4 | Between F and Br.[1][2][3][4] Doublet (Couples to F). | Between F and Br.[2][3][5][6][7] Doublet (Couples to F). |

| Proton H6 | Between Br and OH. Doublet (Couples to H4, Para-F). | N/A (Substituted by Iodine).[1][3] |

| Proton H2 | N/A (Substituted by Iodine). | Between OH and F. Doublet (Couples to F). |

| Key Diagnostic | H6 appears as a doublet (J ~2Hz) or broad singlet. | H2 appears as a doublet with large J(H-F) ~9-11Hz. |

2. 19F NMR Analysis (Fluorine) - The Gold Standard

This method is definitive because the Fluorine-Proton coupling constants (

-

Ortho Coupling (

): ~7–10 Hz. -

Para Coupling (

): ~0–2 Hz (often unresolved).

The Test: Run a non-decoupled

-

Target (2-Iodo): The Fluorine at C3 has ONE ortho proton (H4).

-

Result:Doublet (split by H4).

-

-

Impurity (6-Iodo): The Fluorine at C3 has TWO ortho protons (H2 and H4).

-

Result:Triplet (or dd, split by H2 and H4).

-

Visualization: Regioselectivity & QC Logic

Figure 2: Mechanistic pathway showing the origin of the 6-iodo impurity and the NMR diagnostic logic.

Handling & Stability

-

Light Sensitivity: Aryl iodides are prone to photodeiodination. Store in amber vials wrapped in foil.

-

Oxidation: Phenols can oxidize to quinones.[3] Store under Argon/Nitrogen at 2–8°C.

-

Safety: This compound is a poly-halogenated phenol. It is likely corrosive and a skin sensitizer . Handle in a fume hood with nitrile gloves.

References

- Chemical Identity & Properties

-

Synthesis & Regioselectivity Context

- Analytical Methods (NMR)

- Supplier Database

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]

- 4. player.uacdn.net [player.uacdn.net]

- 5. 5-Bromo-3-fluoro-2-iodophenol | CymitQuimica [cymitquimica.com]

- 6. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 7. magritek.com [magritek.com]

- 8. nbinno.com [nbinno.com]

difference between 5-Bromo-3-fluoro-2-iodophenol and 5-Bromo-2-iodophenol

The following guide provides an in-depth technical analysis comparing 5-Bromo-2-iodophenol and its fluorinated analogue, 5-Bromo-3-fluoro-2-iodophenol .

Executive Summary

In medicinal chemistry, the strategic introduction of halogen atoms modulates lipophilicity, metabolic stability, and ligand-target binding kinetics. 5-Bromo-2-iodophenol is a classic "dual-handle" building block, allowing for sequential, site-selective cross-coupling reactions (C–I then C–Br).

The emerging analogue, 5-Bromo-3-fluoro-2-iodophenol , introduces a fluorine atom at the ortho position relative to the iodine. This single modification drastically alters the electronic landscape of the arene, enhancing the acidity of the phenol, accelerating oxidative addition at the C–I bond, and blocking a key metabolic soft spot. This guide details the physicochemical divergences, synthetic pathways, and reactivity profiles of these two scaffolds.

Structural & Electronic Analysis

The core difference lies in the substitution at the C3 position. In the non-fluorinated scaffold, C3 is a methine (C–H). In the fluorinated analogue, C3 is a C–F bond. This proximity to both the hydroxyl (C1) and the iodine (C2) creates significant electronic perturbations.

Physicochemical Comparison

| Property | 5-Bromo-2-iodophenol | 5-Bromo-3-fluoro-2-iodophenol | Impact of 3-Fluoro Substituent |

| Molecular Weight | 298.90 g/mol | 316.89 g/mol | Slight increase; negligible effect on ligand efficiency. |

| pKa (Phenol) | ~8.5 - 9.0 | ~7.8 - 8.2 | Increased Acidity. The inductive effect (-I) of F stabilizes the phenoxide anion. |

| C–I Bond Lability | High | Very High | Ortho-F accelerates oxidative addition via electronic activation (EWG). |

| Lipophilicity (LogP) | ~3.1 | ~3.3 | Slight increase; F is more lipophilic than H. |

| H-Bonding | Intramolecular OH···I | Competing OH···F | F may disrupt OH···I interaction; F acts as a weak H-bond acceptor. |

Structural Visualization

The following diagram illustrates the numbering and electronic vectors.

Figure 1: Structural comparison highlighting the 3-Fluoro substitution and its electronic consequences.

Synthetic Accessibility & Protocols

While 5-Bromo-2-iodophenol is widely available, the 3-fluoro analogue often requires de novo synthesis. The presence of the fluorine atom at C3 dictates the regioselectivity of iodination.

A. Synthesis of 5-Bromo-2-iodophenol

The standard industrial route utilizes a Sandmeyer-type approach or direct iodination of 3-bromophenol, though regioselectivity can be poor with the latter.

-

Precursor: 2-Amino-5-bromophenol.[1]

-

Reagents: NaNO₂, H₂SO₄, KI.

-

Mechanism: Diazotization of the amine followed by displacement with iodide.

B. Synthesis of 5-Bromo-3-fluoro-2-iodophenol

Direct electrophilic iodination of 3-fluoro-5-bromophenol is the most efficient route. The C2 position is electronically activated by the ortho-hydroxyl and ortho-fluorine groups, making it the preferred site for electrophilic attack over the sterically similar C6 position.

Protocol: Regioselective Iodination

Objective: Synthesize 5-bromo-3-fluoro-2-iodophenol from 3-bromo-5-fluorophenol.

-

Reagents:

-

Substrate: 3-Bromo-5-fluorophenol (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%) or TFA (catalytic)

-

Solvent: Acetonitrile (MeCN) or DCM.

-

-

Procedure:

-

Step 1: Dissolve 3-bromo-5-fluorophenol in MeCN (0.5 M) at 0 °C.

-

Step 2: Add pTsOH (catalytic).

-

Step 3: Add NIS portion-wise over 30 minutes. The solution will darken.

-

Step 4: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS (Target Mass: M-H = 315/317).

-

Step 5 (Quench): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine species.

-

Step 6 (Workup): Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid iodine loss.

-

Why this works: The C2 position is the "sweet spot" of electron density. The OH group is a strong ortho-director. The F atom is a weak ortho-director. The C2 carbon is ortho to both, creating a synergistic activation that directs the electrophile (I⁺) specifically to this position.

Reactivity Profile: The "Ortho-Fluorine" Effect

The most critical distinction for researchers is the reactivity of the C–I bond. The 3-Fluoro substituent significantly accelerates Palladium-catalyzed cross-coupling reactions.

Mechanistic Driver: Electronic Activation

In the oxidative addition step of a Suzuki or Sonogashira coupling, the Pd(0) species inserts into the C–I bond.

-

5-Bromo-2-iodophenol: The C–I bond is activated by the electron-withdrawing Br (para) and OH (ortho-inductive/resonance).

-

5-Bromo-3-fluoro-2-iodophenol: The additional F atom (ortho to Iodine) exerts a strong inductive withdrawing effect (-I). This lowers the LUMO energy of the C–I bond, making it more susceptible to attack by the nucleophilic Pd(0). Furthermore, ortho-fluorine atoms can stabilize Pd(II) intermediates via weak Pd···F interactions, lowering the transition state energy for oxidative addition.[2]

Site-Selective Coupling Strategy

Both compounds allow for sequential functionalization. The C–I bond reacts first, followed by the C–Br bond.

Figure 2: Sequential cross-coupling workflow. The 3-F substituent ensures rapid and clean conversion of the iodine handle at lower temperatures compared to the non-fluorinated analog.

Medicinal Chemistry Applications

Metabolic Stability (Metabolic Blocking)

-

5-Bromo-2-iodophenol: The C3 position is a C–H bond. In vivo, phenols are prone to oxidation to catechols (1,2-dihydroxybenzenes) or quinones, often leading to toxicity. The C3 position is a potential site for P450-mediated hydroxylation.

-

5-Bromo-3-fluoro-2-iodophenol: The C3–F bond is metabolically inert. It effectively "blocks" this position from metabolic attack, preventing the formation of potentially toxic metabolites and extending the half-life of the drug candidate.

Bioisosterism & Binding

The 3-F group can act as a hydrogen bond acceptor (unlike H). If the target protein has a donor residue (e.g., Serine, Threonine) in the vicinity of the C3 position, the fluorinated scaffold may show significantly improved potency (Kd) due to this additional interaction.

References

-

Synthesis of Halogenated Phenols

- Title: Regioselective Iodination of Phenols and Anilines Using N-Iodosuccinimide.

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Ortho-Fluorine Effect in Catalysis

- Title: The Ortho-Fluorine Effect in Palladium-C

- Source:Accounts of Chemical Research

-

URL:[Link]

-

Metabolic Stability of Fluorinated Drugs

- Commercial Availability & Properties: Source: Sigma-Aldrich / Merck (Product No. 1805500-75-7)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. ossila.com [ossila.com]

- 5. Regioselective Oxidative Arylation of Fluorophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Protection of the Hydroxyl Group in 5-Bromo-3-fluoro-2-iodophenol

<

Abstract

This technical guide provides a detailed analysis and robust protocols for the protection of the hydroxyl group on 5-Bromo-3-fluoro-2-iodophenol. This substrate presents unique challenges due to severe steric hindrance from the ortho-iodine substituent and electronic deactivation by three halogen atoms. We will explore the strategic considerations for selecting an appropriate protecting group and provide step-by-step, field-proven protocols for the application of two highly effective groups: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether. This note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable methodology for manipulating this complex building block.

Introduction: The Challenge of a Crowded Phenol

5-Bromo-3-fluoro-2-iodophenol is a valuable synthetic intermediate, offering multiple, distinct reactive sites for cross-coupling and derivatization. However, the very features that make it attractive also complicate its synthesis. The phenolic hydroxyl group, while a key handle for modification, is sterically encumbered by the large iodine atom at the ortho-position. Furthermore, the electron-withdrawing nature of the three halogens (I, Br, F) decreases the nucleophilicity of the phenoxide, making reactions at this position kinetically challenging.

A successful protecting group strategy for this molecule must therefore satisfy several criteria:

-

High Yield: The protection reaction must be efficient to maximize the throughput of the synthetic sequence.

-

Steric Tolerance: The chosen reagent must be able to access the hindered hydroxyl group.

-

Robust Stability: The protecting group must remain intact during subsequent synthetic transformations, which may involve organometallic reagents, strong bases, or mild acids.[1]

-

Orthogonal Removal: The deprotection conditions must be specific and mild enough to avoid cleavage of other sensitive bonds or functional groups in the molecule.[2][3][4]

This guide will focus on ether-based protecting groups, which are generally more robust than ester-based alternatives and offer a wide range of stability profiles and deprotection methods.[5]

Strategic Selection of a Protecting Group

Choosing the right protecting group is paramount and depends entirely on the planned downstream synthetic route. A failure to anticipate future reaction conditions can lead to premature deprotection or unwanted side reactions.

Decision-Making Workflow

The following decision tree illustrates a logical approach to selecting a suitable protecting group for 5-Bromo-3-fluoro-2-iodophenol based on the intended subsequent reactions.

Caption: Strategic workflow for selecting a hydroxyl protecting group.

Comparative Analysis of Recommended Protecting Groups

The tert-Butyldimethylsilyl (TBS) and Methoxymethyl (MOM) ethers are recommended as excellent starting points due to their differing, and often complementary (orthogonal), stability profiles.

| Feature | tert-Butyldimethylsilyl (TBS) Ether | Methoxymethyl (MOM) Ether |

| Protection Reagents | TBS-Cl, Imidazole, DMF | MOM-Cl or CH₂(OMe)₂, Base (e.g., DIEA) |

| Key Stability | Stable to strong bases, organometallics (RLi, RMgX), and many oxidizing/reducing agents.[1] | Stable to strong bases, organometallics, and a wide range of nucleophiles and reducing agents.[6][7] |

| Key Lability | Cleaved by fluoride sources (e.g., TBAF) or acidic conditions.[1][8] | Cleaved by acidic conditions (e.g., HCl, TFA).[2][5] |

| Steric Hindrance | The bulky t-butyl group can slow down both protection and deprotection, but offers enhanced stability. | Less sterically demanding than TBS, potentially allowing for faster reaction kinetics. |

| Orthogonality | Orthogonal to acid-labile groups if fluoride-based deprotection is used. | Orthogonal to fluoride-labile groups (like silyl ethers). |

Experimental Protocols

These protocols are designed to be self-validating. Adherence to the described stoichiometry, conditions, and workup procedures should provide a high likelihood of success.

Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-iodo-1-(tert-butyldimethylsilyloxy)benzene (TBS Protection)

This protocol leverages the classic Corey conditions, which are highly reliable for silylating alcohols and phenols.[1] The use of imidazole as a base and catalyst is crucial for activating the silyl chloride and trapping the HCl byproduct.[9]

Caption: TBS protection of 5-Bromo-3-fluoro-2-iodophenol.

A. Materials

-

5-Bromo-3-fluoro-2-iodophenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

B. Step-by-Step Procedure

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-fluoro-2-iodophenol (1.0 eq) and imidazole (2.5 eq).

-

Add anhydrous DMF to dissolve the solids (concentration approx. 0.5 M).

-

Add TBS-Cl (1.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Stir the mixture at room temperature for 12-18 hours.

-

Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5). The product will have a higher Rf than the starting phenol.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to yield the pure TBS-protected phenol.

C. Trustworthiness & Validation

-

Expected Yield: 85-95%.

-

Appearance: A colorless oil or a white to off-white solid.

-

Troubleshooting: If the reaction stalls, gentle heating (40 °C) can be applied. If starting material persists, an additional 0.2 eq of TBS-Cl and imidazole can be added. The primary impurity is often unreacted starting material, which is easily separated by chromatography.

Protocol 2: Synthesis of 1-Bromo-5-fluoro-2-iodo-3-(methoxymethoxy)benzene (MOM Protection)

MOM ethers are excellent acid-labile protecting groups.[5] This protocol uses MOM-Cl, which, while effective, is a suspected carcinogen and must be handled with extreme care in a chemical fume hood. A non-carcinogenic alternative involves using dimethoxymethane with an acid catalyst, though this may not be suitable for acid-sensitive substrates.[10]

Caption: MOM protection of 5-Bromo-3-fluoro-2-iodophenol.

A. Materials

-

5-Bromo-3-fluoro-2-iodophenol (1.0 eq)

-

N,N-Diisopropylethylamine (DIEA, 1.5 eq)

-

Chloromethyl methyl ether (MOM-Cl, 1.2 eq, Caution: Carcinogen )

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

B. Step-by-Step Procedure

-

In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-iodophenol (1.0 eq) in anhydrous DCM (concentration approx. 0.4 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIEA (1.5 eq) dropwise, followed by the slow, dropwise addition of MOM-Cl (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor Progress: Follow the reaction's progress by TLC (e.g., 9:1 hexane/ethyl acetate). The MOM-protected product will be less polar than the starting phenol.

-

Upon completion, quench the reaction by adding water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure MOM ether.

C. Trustworthiness & Validation

-

Expected Yield: 80-90%.

-

Appearance: A colorless to pale yellow oil.

-

Troubleshooting: Incomplete reaction may be due to impure MOM-Cl or insufficient base. Ensure all reagents are of high quality and anhydrous. If the reaction is sluggish, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires greater caution.

Deprotection Protocols

The selective removal of the protecting group is as critical as its installation.

Deprotection of the TBS Ether

The Si-F bond is exceptionally strong, making fluoride ion the reagent of choice for cleaving silyl ethers.[1] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[11]

-

Dissolve the TBS-protected phenol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected phenol.

Deprotection of the MOM Ether

MOM ethers are readily cleaved under acidic conditions.[12]

-

Dissolve the MOM-protected phenol (1.0 eq) in a solvent mixture such as methanol or THF.

-

Add a strong acid, such as 2 M HCl (catalytic to several equivalents).

-

Stir at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction carefully with saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

Conclusion

The successful functionalization of 5-Bromo-3-fluoro-2-iodophenol is critically dependent on a well-planned protecting group strategy. The steric and electronic nature of this substrate necessitates robust and high-yielding protection protocols. The use of a TBS ether provides a stable protecting group that is resistant to common organometallic and basic conditions, while the MOM ether offers an excellent orthogonal option that is stable to base but readily cleaved by acid. By carefully considering the downstream synthetic pathway and employing the detailed protocols within this guide, researchers can confidently incorporate this versatile building block into their synthetic programs.

References

-

Gelest, Inc. (n.d.). Silylating Agents. Gelest Technical Library. Retrieved from [Link]

-

El-Sayed, E., & El-Daly, M. (2020). Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Retrieved from [Link]

-

Varkolu, M., & Ch, V. (2013). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 113(8), 5613-5674. Retrieved from [Link]

-

Ng, E. Y., et al. (2021). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Free Radical Biology and Medicine, 178, 264-275. Retrieved from [Link]

-

Zhou, G.-C. (2018). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Ng, E. Y., et al. (2022). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. Retrieved from [Link]

-

Singh, S., et al. (2020). Sterically Hindered Phenols as Antioxidant. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.

-

Dolle, R. E., & Nicolaou, K. C. (1985). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Journal of the American Chemical Society, 107(6), 1691-1694. Retrieved from [Link]

-

ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of 5-Bromo-2-iodophenol: A Guide for Chemists. Retrieved from [Link]

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. media.neliti.com [media.neliti.com]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. MOM Ethers [organic-chemistry.org]

palladium-catalyzed cross-coupling reactions using 5-Bromo-3-fluoro-2-iodophenol

Application Note: Precision Functionalization of 5-Bromo-3-fluoro-2-iodophenol via Palladium Catalysis

Part 1: Executive Summary & Strategic Value

5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7) is a high-value "tri-functionalized" scaffold designed for the rapid construction of dense pharmacophores. Its utility lies in its orthogonal reactivity profile : three distinct sites (Phenol -OH, Aryl Iodide, Aryl Bromide) that can be functionalized sequentially with high chemoselectivity.

For drug discovery, this scaffold is particularly potent because the 3-Fluoro substituent serves two critical roles:

-

Metabolic Stability: It blocks a potential site of metabolic oxidation.

-

Electronic Activation: The strong inductive effect (

) of the fluorine atom specifically activates the adjacent C2-Iodine bond, enhancing the rate of oxidative addition relative to non-fluorinated analogs, thereby improving chemoselectivity over the C5-Bromine site.

This guide details the sequential functionalization workflow , prioritizing the protection of the phenol followed by site-selective Palladium-catalyzed cross-couplings (C-I then C-Br).

Part 2: Molecular Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

| Position | Group | Reactivity Rank | Function |

| C1 | -OH | N/A (Protect First) | Acidic proton ( |

| C2 | -I | 1 (Highest) | The "Soft" electrophile. Weakest C-X bond (~65 kcal/mol). Activated by ortho-F and ortho-OR. Reacts with Pd(0) at mild temperatures (RT to 60°C). |

| C5 | -Br | 2 (Medium) | Stronger C-X bond (~81 kcal/mol). Requires higher activation energy (temps >80°C) or electron-rich ligands (e.g., phosphines) to undergo oxidative addition. |

| C3 | -F | 3 (Inert) | Directing group. Stable under standard coupling conditions. Modulates the electronics of the ring.[1] |

Part 3: Experimental Protocols

Phase 1: Phenol Protection (Mandatory Precursor Step)

Why: Free phenols can undergo oxidative dimerization or poison Pd catalysts via phenoxide coordination. We recommend converting the phenol to a methyl ether (anisole) or MOM-ether for maximum stability during subsequent couplings.

Protocol A: Synthesis of 5-Bromo-3-fluoro-2-iodoanisole

-

Setup: Charge a round-bottom flask with 5-Bromo-3-fluoro-2-iodophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

) (1.5 equiv). The suspension will turn yellow/orange. -

Alkylation: Dropwise add Iodomethane (MeI) (1.2 equiv) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 8:1). The starting material (

) should disappear, replaced by a less polar spot ( -

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate.-

Expert Note: This protection locks the C2-Iodine bond's reactivity by preventing potential H-bonding interference.

-

Phase 2: Site-Selective C2-Coupling (The "First Cut")

Objective: Selectively couple the C2-Iodine bond without disturbing the C5-Bromine bond. Mechanism: Kinetic control. We utilize the faster rate of oxidative addition of Pd(0) into C-I vs C-Br.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

-

Substrate: 5-Bromo-3-fluoro-2-iodoanisole (from Phase 1).

-

Coupling Partner: Aryl Boronic Acid (

, 1.1 equiv). -

Catalyst:

(3–5 mol%).-

Why: Tetrakis is a "mild" catalyst. It is active enough for Iodides but sluggish for Bromides at moderate temperatures, enhancing selectivity.

-

-

Base:

(2.0 M aqueous solution, 2.0 equiv). -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

-

Conditions: 60°C for 4–6 hours. Do not exceed 80°C.

Step-by-Step:

-

Degassing: In a reaction vial, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 mins. (Oxygen removal is critical to prevent homocoupling).

-

Catalyst Addition: Add

quickly under inert flow. -

Reaction: Heat to 60°C.

-

Monitoring: Check HPLC/TLC at 2 hours. Look for the consumption of the Iodide. If starting material remains, add 1 mol% more catalyst, but do not increase temperature.

-

Purification: Silica gel chromatography. The product will retain the Bromine atom (confirm via Mass Spec: look for the characteristic 1:1 isotopic pattern of

).

Phase 3: C5-Coupling (The "Second Cut")

Objective: Functionalize the remaining C5-Bromine bond. Mechanism: Thermodynamic forcing. Now that the sensitive Iodine is gone, we use a more active catalyst system to break the stronger C-Br bond.

Protocol C: C5-Suzuki Coupling (High Activity Conditions)

-

Substrate: Product from Protocol B.

-

Coupling Partner:

(1.5 equiv). -

Catalyst:

or XPhos Pd G2 (5 mol%).-

Why: Bidentate ligands (dppf) or Buchwald precatalysts (XPhos) facilitate oxidative addition into hindered or electron-neutral bromides.

-

-

Base:

(3.0 equiv). -

Solvent: 1,4-Dioxane / Water (10:1).

-

Conditions: 100°C (Reflux) for 12–18 hours.

Step-by-Step:

-

Combine substrate, new boronic acid, base, and solvent.[2] Degas thoroughly.

-

Add the active Pd catalyst.[2]

-

Heat to reflux (100°C).

-

Workup: Standard aqueous extraction.

-

Expert Note: If the first coupling (at C2) introduced an electron-donating group, the C5-Bromine might be deactivated. In this case, switch to

/ SPhos to drive the reaction to completion.

-

Part 4: Visualization of Workflow

The following diagram illustrates the chemoselective logic flow, highlighting the divergence points based on catalyst and temperature control.

Caption: Sequential functionalization workflow showing the transition from kinetic control (C-I) to thermodynamic forcing (C-Br).

Part 5: Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Mixture of products) | Temperature too high during Phase 2. | Strictly maintain Phase 2 at 60°C . If reaction is slow, extend time rather than increasing heat. |

| Protodeboronation | Boronic acid instability; Fluorine effect. | The ortho-Fluorine can destabilize the C2-Pd intermediate. Use Boronic Esters (Pinacol) instead of acids, or switch to anhydrous conditions (CsF in Dioxane). |

| No Reaction at C5 | Deactivated ring. | If the Group at C2 is electron-rich (e.g., p-OMe-Phenyl), the C5-Br becomes electron-rich and sluggish. Switch to XPhos or RuPhos ligands. |

| Dehalogenation | "Hydride" source in solvent. | Ensure solvents are peroxide-free. Avoid using alcohols (Ethanol) in Phase 2 if reduction is observed; switch to pure THF or DMF. |

References

-

BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from

-

Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. ACS Publications.[5] Retrieved from

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

-

PubChem. (2025).[6] Compound Summary: 5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7).[7][8] National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2024). Catalyst Selection for Selective Couplings. Retrieved from

Sources

- 1. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kemcal.com [kemcal.com]

- 8. 5-Bromo-3-fluoro-2-iodophenol | 1805500-75-7 [sigmaaldrich.com]

Application Notes & Protocols: A Comprehensive Guide to the Diazotization and Iodination of Fluoro-Bromoanilines

Introduction: The Strategic Importance of Tri-Halogenated Benzene Scaffolds

In the landscape of modern drug discovery and materials science, poly-halogenated aromatic compounds are indispensable building blocks. Specifically, molecules incorporating fluorine, bromine, and iodine on a single benzene ring offer a unique confluence of properties. The fluorine atom can enhance metabolic stability and modulate pharmacokinetic profiles, while the bromine and iodine atoms serve as versatile synthetic handles for a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to constructing complex molecular architectures.[1]

The conversion of fluoro-bromoanilines to their corresponding iodo-derivatives via a diazotization-iodination sequence is a robust and highly regioselective transformation. This application note provides an in-depth exploration of the underlying chemical principles, a detailed, field-proven protocol, and critical insights into ensuring a safe and successful synthesis.

Reaction Principle and Mechanism: A Two-Stage Transformation

The synthesis is a sequential, one-pot process that proceeds in two distinct stages: the formation of a highly reactive diazonium salt, followed by its immediate conversion to the target aryl iodide.

Stage 1: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[2][3] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[1][2]

The mechanism involves several key steps:

-

Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4][5][6]

-

Electrophilic Attack: The lone pair of the primary amine nitrogen attacks the nitrosonium ion.[2][4]

-

Proton Transfers & Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the resonance-stabilized arenediazonium ion (Ar-N₂⁺).[4][7]

The extremely low temperature is critical as arenediazonium salts are thermally unstable and can decompose violently if isolated or warmed.[1][7] Keeping the reaction mixture at 0–5 °C ensures the diazonium intermediate remains in solution and is stable enough for the subsequent step.[1]

Stage 2: Iodination (A Sandmeyer-Type Reaction)

The arenediazonium group is an exceptional leaving group due to the thermodynamic stability of the nitrogen gas (N₂) that is formed upon its departure. In the iodination step, an iodide source, typically an aqueous solution of potassium iodide (KI), is introduced to the cold diazonium salt solution.[8][9]

The iodide ion (I⁻) acts as a nucleophile, attacking the diazonium salt. This displaces the dinitrogen moiety to form the final aryl iodide product and nitrogen gas.[8][10] Unlike other Sandmeyer reactions that introduce chlorine or bromine, the iodination reaction is highly facile and does not typically require a copper(I) catalyst.[9]

Experimental Workflow Overview

The overall process is a streamlined sequence from the starting aniline to the purified iodo-product. The workflow emphasizes safety and efficiency by maintaining the reactive intermediate in a controlled, low-temperature solution throughout the synthesis.

Caption: High-level workflow for the synthesis of fluoro-bromo-iodoanilines.

Detailed Experimental Protocol

This protocol provides a general method applicable to various fluoro-bromoaniline isomers. Researchers should adjust molar equivalents based on the specific molecular weight of their starting material.

Materials & Reagents:

-

Fluoro-bromoaniline substrate (e.g., 4-bromo-2-fluoroaniline)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

-

Starch-iodide paper

Procedure:

-

Preparation of the Aniline Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated H₂SO₄ (3.0 eq.) to deionized water (approx. 4-5 mL per gram of aniline).

-

Cool the acid solution to below 10 °C in an ice-water bath.

-

Slowly add the fluoro-bromoaniline (1.0 eq.) to the cold acid solution with vigorous stirring. Stir until a fine, homogeneous slurry or solution is formed.

-

Cool the mixture to 0–5 °C. The aniline salt may precipitate, which is normal.

-

-

Diazotization:

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Transfer this NaNO₂ solution to the dropping funnel.

-

Add the NaNO₂ solution dropwise to the cold, stirring aniline salt suspension over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase can lead to decomposition.[1]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C.

-

-

Verification of Diazotization:

-

Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates that diazotization is complete.[1]

-

If the test is negative, add a small additional amount of the NaNO₂ solution until a positive test is sustained. Avoid a large excess.

-

-

Iodination:

-

In a separate, large beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.

-

Slowly and carefully add the cold diazonium salt solution in portions to the KI solution with vigorous stirring. Be prepared for significant gas (N₂) evolution. An ice bath can be used to moderate the initial reaction.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases. The mixture will typically turn dark due to the formation of iodine (I₂).

-

-

Workup and Isolation:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears and the solution becomes pale yellow or colorless.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure fluoro-bromo-iodobenzene product.

-

Mechanistic Pathway Visualization

Caption: Key intermediates in the diazotization and iodination mechanism.

Critical Reaction Parameters

Success in this synthesis hinges on the precise control of several experimental variables. The following table summarizes these critical parameters.

| Parameter | Recommended Value/Range | Rationale & Justification |

| Temperature | 0–5 °C | Prevents premature decomposition of the thermally unstable diazonium salt and minimizes side reactions like phenol formation.[1][7] |

| Acid Stoichiometry | 3.0 - 4.0 equivalents | Ensures complete protonation of the aniline, generates the catalytic nitrosonium ion (NO⁺), and maintains an acidic medium to prevent unwanted azo-coupling side reactions.[1][4] |

| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures the complete conversion of the primary amine. A large excess should be avoided.[1][11] |

| KI Stoichiometry | 1.2 - 1.5 equivalents | A moderate excess of the iodide nucleophile drives the substitution reaction to completion. |

| Addition Rate | Slow, dropwise | Controls the exothermicity of the diazotization reaction, allowing for effective temperature management.[1] |

| Solvent | Aqueous Acid | The reaction is robust and proceeds efficiently in an aqueous medium. The aniline salt often has sufficient solubility or reactivity as a fine slurry. |

Safety & Hazard Management

Trustworthiness in protocol design necessitates a paramount focus on safety.

-

Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can detonate violently. NEVER attempt to isolate the diazonium salt intermediate. It must be kept in a cold, aqueous solution at all times and used immediately after preparation.[1][11][12]

-

Gas Evolution: Both the diazotization (potential for NOx) and iodination (N₂) steps produce gas. The reaction must be conducted in a well-ventilated fume hood with an adequate vent for the reaction vessel to prevent pressure buildup.[3][11]

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle with extreme care.

-

Quenching: Always quench any residual diazonium salt before workup and disposal. Adding the reaction mixture to the iodide solution typically consumes all the diazonium salt, but care should be taken.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | Incomplete diazotization. | Ensure the temperature was maintained at 0-5 °C. Verify complete reaction with a positive starch-iodide test before proceeding.[1] |

| Premature decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation. Ensure the temperature never exceeds 5 °C during formation or storage. | |

| Formation of Dark, Tarry Byproducts | Azo-coupling side reactions. | Ensure sufficient excess acid is used and that the pH remains strongly acidic. This protonates any unreacted aniline, deactivating it towards coupling. |

| Phenol Byproduct Detected | Reaction of the diazonium salt with water. | This occurs if the reaction mixture is allowed to warm up before the iodide source is added.[1] Maintain strict temperature control until the iodination step is complete. |

| Reaction Fails to Initiate | Poor quality of sodium nitrite. | Use a fresh bottle of NaNO₂. Old reagents can degrade over time. |

| Insufficiently acidic conditions. | Ensure the correct stoichiometry of strong acid was used. |

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link][4]

-

Google Patents. (2019). CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene. Retrieved from [13]

-

SATHEE CUET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link][15]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link][2]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][5]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][16]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][17]

-

ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link][18]

-

sathee jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link][8]

-

ResearchGate. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link][11][12]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][9]

-

Thieme. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link][19]

-

YouTube. (2020, January 21). diazonium ion formation mechanism. Retrieved from [Link][6]

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene - Google Patents [patents.google.com]

- 14. SATHEE CUET: Chemistry Diazotization Reaction [cuet.iitk.ac.in]

- 15. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. Diazotisation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. portal.tpu.ru [portal.tpu.ru]

nucleophilic aromatic substitution (SNAr) on halogenated phenols

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenols

Executive Summary

Performing Nucleophilic Aromatic Substitution (SNAr) on halogenated phenols presents a unique "electronic paradox." While the halogen provides a site for displacement, the hydroxyl group—once deprotonated by the base required for the reaction—becomes a phenoxide anion. This species is strongly electron-donating (deactivating the ring) and electrostatically repulsive to incoming nucleophiles.

This guide details the mechanistic hurdles and provides two distinct, field-validated workflows to overcome them:

-

Direct Displacement: For highly activated substrates (e.g., dinitro-halophenols).

-

Protection-Enabled Displacement: For moderately activated substrates (e.g., mono-nitro-halophenols), utilizing a "Protect-React-Deprotect" strategy.

Mechanistic Insight: The Phenoxide Paradox

To design a successful experiment, one must understand why standard SNAr fails on simple phenols.

-

The Mechanism: SNAr proceeds via an Addition-Elimination pathway.[1][2][3] The rate-determining step (RDS) is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]

-

The Problem: Standard SNAr requires a base. This base deprotonates the phenol (pKa ~10) to a phenoxide.

-

Electronic Deactivation: The phenoxide oxygen donates electron density into the

-system (+M effect), destabilizing the anionic Meisenheimer intermediate. -

Coulombic Repulsion: The negatively charged phenoxide repels anionic nucleophiles (e.g., alkoxides, thiolates).

-

The "Fluorine Effect" (Critical Optimization Parameter): Contrary to SN1/SN2 logic, Aryl Fluorides react significantly faster than Chlorides or Bromides in SNAr.

-

Reasoning: The high electronegativity of Fluorine inductively withdraws electron density from the ring carbon, lowering the energy barrier for the rate-determining nucleophilic attack.

-

Application: If your reaction is sluggish with a chlorophenol, switching to a fluorophenol is often more effective than raising the temperature.

Decision Matrix & Workflow

Before selecting a protocol, assess your substrate's activation level.

Figure 1: Strategic decision tree for selecting the correct substitution methodology based on ring electronics.

Experimental Protocols

Protocol A: Direct SNAr on Highly Activated Phenols

Target Substrate: 2,4-Dinitro-fluorophenol or similar. Concept: The electron withdrawal from two nitro groups is sufficient to stabilize the Meisenheimer complex despite the phenoxide's donation.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile (Amine/Thiol): 1.1 – 1.5 equiv

-

Base: DIPEA (Hunig's Base) or K2CO3 (2.5 equiv required: 1 for phenol, 1 for HCl neutralization).

-

Solvent: DMF or DMSO (0.5 M).

Step-by-Step:

-

Dissolution: Dissolve the halogenated phenol in DMF.

-

Deprotonation: Add K2CO3. The solution will likely turn bright yellow/orange (phenoxide formation). Stir for 15 mins at RT.

-

Addition: Add the nucleophile dropwise.

-

Reaction: Heat to 60–80°C. Monitor by LCMS.

-

Note: The phenoxide is very polar; reverse-phase LCMS is essential.

-

-

Workup (Critical):

-

Acidify carefully with 1M HCl to pH 3–4 (re-protonates the phenol, rendering the product less water-soluble).

-

Extract with EtOAc.[1] The product will move to the organic layer only when protonated.

-

Protocol B: The "Protect-React-Deprotect" Strategy

Target Substrate: 4-Fluoro-2-nitrophenol or similar (Moderate Activation). Concept: Mask the electron-donating oxygen as an ether or silyl ether to prevent ring deactivation.

Phase 1: Protection (Benzyl Ether)

-

Dissolve substrate (1.0 equiv) in Acetone.

-

Add K2CO3 (1.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv).

-

Reflux (60°C) for 2–4 hours.

-

Filter salts, concentrate. Yields are typically >95%.[4] The ring is now "locked" and activated.

Phase 2: SNAr Reaction

-

Dissolve O-Benzyl protected intermediate in DMSO (0.5 M).

-

Add Nucleophile (1.2 equiv) and DIPEA (1.5 equiv).

-

Heat to 80–100°C.

-

Observation: Reaction rates will be 10–50x faster than the unprotected phenol.

-

-

Standard aqueous workup (EtOAc/Water).

Phase 3: Deprotection (Hydrogenolysis)

-

Dissolve SNAr product in MeOH/EtOAc (1:1).

-

Add 10 wt% Pd/C catalyst.

-

Stir under H2 balloon (1 atm) for 2–12 hours.

-

Filter through Celite.

Critical Optimization Parameters

Solvent Selection Guide The choice of solvent dictates the "nakedness" of the nucleophile.

| Solvent | Polarity | Use Case | Mechanism Note |

| DMSO | High | Preferred | Best solvation of cations; leaves nucleophile highly reactive. |

| DMF | High | Standard | Good alternative to DMSO; easier to remove (bp 153°C). |

| NMP | High | High Temp | Use for stubborn substrates requiring >120°C. |

| THF | Moderate | Poor | Generally too non-polar for salt-based SNAr; kinetics will be slow. |

| Water | High | Specific | Only for "On-Water" accelerated protocols (rare for this class). |

Leaving Group Hierarchy (The Element Effect)

If optimization is required, modify the leaving group (LG) in this order:

-

Switch to Fluorine: If the Chloride substrate fails, synthesize or purchase the Fluoride analog. The rate enhancement is exponential, not linear.

Mechanistic Visualization

Figure 2: Reaction coordinate highlighting the Rate Determining Step (RDS) and the stabilization provided by Fluorine.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Terrier, F. (2013).[5] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative Text on SNAr mechanisms and Meisenheimer complexes). Link

-

Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Phenols: A Concerted Mechanism? Angewandte Chemie International Edition, 58(46), 16368-16388. (Recent mechanistic updates on concerted pathways). Link

-

Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Mechanistic Insights into the PhenoFluor Reaction. Nature, 524, 449–453. (Advanced application of substitution on phenolic substrates). Link

Sources

crystallization vs column chromatography purification for iodophenols

Executive Summary

Iodophenols (2-, 3-, and 4-iodophenol) are critical intermediates in the synthesis of pharmaceutical ligands, agrochemicals, and liquid crystals. Their purification presents a classic separation challenge: balancing the resolution of structural isomers (ortho/meta/para) against the chemical lability of the carbon-iodine bond.

While column chromatography is often the "knee-jerk" default for modern chemists, this guide argues that crystallization remains the superior method for scaling high-melting isomers (e.g., 4-iodophenol), whereas chromatography is indispensable for separating low-melting mixtures or isolating the ortho-isomer. This note provides optimized protocols for both, grounded in the physicochemical differences driven by intramolecular vs. intermolecular hydrogen bonding.

Technical Foundation: The Isomer Divergence

The purification strategy hinges on the distinct behaviors of iodophenol isomers.

-

4-Iodophenol (Para): Exhibits strong intermolecular hydrogen bonding, leading to a higher melting point (~94°C) and lower solubility in non-polar solvents. It is an ideal candidate for recrystallization.

-

2-Iodophenol (Ortho): Forms intramolecular hydrogen bonds between the hydroxyl proton and the iodine atom. This "internal lock" reduces polarity and significantly lowers the melting point (~43°C), often causing it to "oil out" during crystallization attempts. It is best purified via chromatography or steam distillation.

Stability Warning: Iodophenols are light- and heat-sensitive. Prolonged exposure to acidic silica gel or high-temperature boiling can cause deiodination, visible as a purple discoloration (liberated iodine).

Decision Matrix: Selecting the Right Workflow

Before initiating a protocol, evaluate your crude material against this logic flow.

Figure 1: Decision logic for iodophenol purification based on scale and isomer properties.

Protocol A: Recrystallization (High-Efficiency)

Best For: 4-Iodophenol; Scales >10g; Removing colored impurities. Mechanism: Exploits the steep solubility curve of 4-iodophenol in non-polar hydrocarbons.

Solvent Selection

-

Primary: Ligroin (bp 90–110°C) or Heptane.

-

Alternative: Toluene (excellent solubility, but harder to dry).

-

Anti-Solvent (if needed): Hexane (added to Toluene solution).

Step-by-Step Methodology

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ligroin needed to cover the solid.

-

Heating: Heat the mixture on a steam bath or oil bath to ~85°C. Add more solvent in small portions until the solid just dissolves.

-

Expert Tip: Do not boil excessively. If the solution turns purple, iodine is being liberated. Add a spatula tip of sodium thiosulfate if this occurs, though filtration is better.

-

-

Hot Filtration (Critical): If insoluble black specks (polymeric tars) remain, filter the hot solution rapidly through a fluted filter paper or a pre-warmed glass funnel.

-

Why? Iodophenols often contain oxidation byproducts that act as nucleation sites for premature, impure crystallization.

-

-

Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 30-60 mins). Do not use an ice bath immediately; rapid cooling traps impurities.

-

Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the needles via vacuum filtration (Buchner funnel). Wash the cake with cold Ligroin.

-

Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Avoid oven drying >50°C to prevent sublimation.

Protocol B: Column Chromatography (High-Resolution)

Best For: 2-Iodophenol; Complex mixtures; Separating close isomers (Ortho vs. Para). Mechanism: Adsorption chromatography on Silica Gel 60.

Stationary Phase & Mobile Phase[1][2][3][4]

-

Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Ensure silica is neutral; acidic silica can degrade iodophenols.

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

-

Start: 100% Hexane (elutes non-polar impurities).[1]

-

Ramp: 95:5 Hexane:EtOAc (elutes 2-iodophenol).

-

Finish: 80:20 Hexane:EtOAc (elutes 4-iodophenol).

-

Step-by-Step Methodology

-

Column Packing: Slurry pack the column using 100% Hexane. Ensure the sand bed is flat to prevent band broadening.

-

Loading: Dissolve the crude oil/solid in the minimum volume of 5% EtOAc/Hexane. Apply gently to the sand bed.

-

Expert Tip: For low-solubility samples, use "Dry Loading." Dissolve sample in DCM, mix with silica, evaporate to dryness, and pour this powder onto the column. This yields sharper bands.

-

-

Elution Logic:

-

Fraction 1 (Ortho): 2-Iodophenol elutes first due to intramolecular H-bonding (hides the -OH group from silica).

-

Fraction 2 (Meta/Para): 3- and 4-iodophenol elute later as they interact strongly with the silica silanols.

-

-

Visualization: Iodophenols are UV active (254 nm). They also stain rapidly with Iodine or PMA stains.

-

Recovery: Combine fractions and evaporate solvent at <40°C (water bath) to prevent loss of the volatile ortho-isomer.

Figure 2: Elution order of iodophenol isomers on silica gel.

Comparative Data Analysis

The following table summarizes typical results for the purification of a crude mixture (50g scale) containing 80% 4-iodophenol and 15% 2-iodophenol.

| Feature | Crystallization (Protocol A) | Column Chromatography (Protocol B) |

| Primary Target | 4-Iodophenol (Para) | 2-Iodophenol (Ortho) or Mixture |

| Solvent Cost | Low (Recyclable) | High (Single Use) |

| Time Investment | 4-6 Hours (mostly passive) | 6-8 Hours (active labor) |

| Yield (4-Iodo) | 70-75% (First Crop) | 90-95% |

| Purity | >99% (Sharp Melting Point) | 95-98% (Solvent residues common) |

| Scalability | Excellent (kg scale) | Poor (Linear cost increase) |

| Key Risk | Oiling out if impure | Band tailing / Co-elution |

Troubleshooting Common Issues

-

"Oiling Out" (Crystallization):

-

Purple Bands (Chromatography):

-

Co-elution of Isomers:

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Organic Syntheses , Coll. Vol. 2, p. 355 (1943); Vol. 14, p. 40 (1934). Preparation and purification of p-iodophenol. Link

-

Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925, 1978.[1] (The foundational text for flash chromatography).[1] Link

-

PubChem Compound Summary: 4-Iodophenol. National Library of Medicine. (Physical properties and melting points).[6][8][9][10] Link

-

Phenomenex Technical Guide. "Column Chromatography: Principles and Procedure." (General silica gel usage).[1][2] Link

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 3. separation of positional isomers - Chromatography Forum [chromforum.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. esisresearch.org [esisresearch.org]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Microwave-Assisted Functionalization of 5-Bromo-3-fluoro-2-iodophenol

Executive Summary

This application note details optimized protocols for the microwave-assisted diversification of 5-Bromo-3-fluoro-2-iodophenol (CAS 1805500-75-7) . This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors and CNS-active agents, due to its dense functionalization potential.

The presence of three distinct reactive handles—a nucleophilic hydroxyl group (-OH), a highly reactive iodide (C2-I), and a less reactive bromide (C5-Br)—allows for orthogonal functionalization. However, traditional thermal heating often leads to poor chemoselectivity (scrambling of I/Br reactivity) and extended reaction times.

Key Advantages of this Microwave Protocol:

-

Chemoselectivity: Precise temperature control enables exclusive C2-coupling without disturbing the C5-Br bond.

-

Speed: Reaction times reduced from 12+ hours (thermal) to <20 minutes.

-

Cascade Efficiency: Enables one-pot Sonogashira/Cyclization to access substituted benzofurans.[1]

Chemical Profile & Reactivity Analysis

The substrate presents a hierarchy of reactivity that must be respected to avoid byproduct formation.

| Position | Substituent | Reactivity Profile | Strategic Utility |

| C1 | Hydroxyl (-OH) | Nucleophile | Anchor for ethers or intramolecular cyclization (to benzofurans). |

| C2 | Iodine (-I) | High Reactivity | Primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). |

| C3 | Fluorine (-F) | Electronic Modulator | Increases metabolic stability; directs ortho-lithiation if required. |

| C5 | Bromine (-Br) | Medium Reactivity | Latent handle; survives C2-coupling conditions. |

Strategic Workflow Diagram

The following flowchart illustrates the divergent pathways available from this single precursor.

Figure 1: Divergent synthetic pathways for 5-Bromo-3-fluoro-2-iodophenol utilizing orthogonal reactivity.

Protocol 1: One-Pot Synthesis of Substituted Benzofurans

Application: Rapid generation of core scaffolds for kinase inhibitors. Mechanism: Sonogashira coupling at C2 followed by intramolecular nucleophilic attack of the C1-OH onto the alkyne (5-endo-dig or 6-endo-dig cyclization).

Materials

-

Substrate: 5-Bromo-3-fluoro-2-iodophenol (1.0 equiv)

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (Et3N) or Diethylamine (DEA) (Use as solvent or 5 equiv in DMF).

Step-by-Step Methodology

-